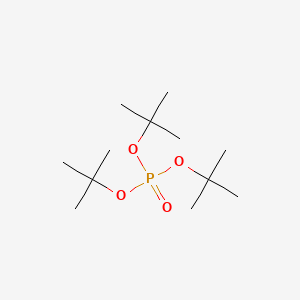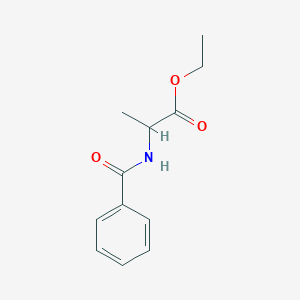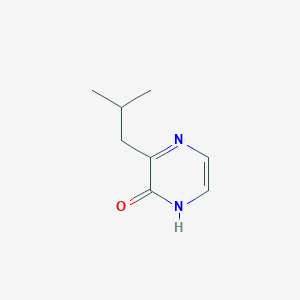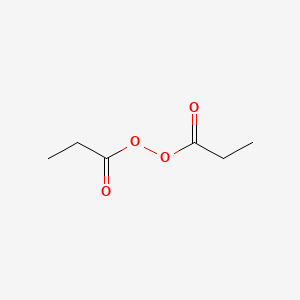
Dipropionyl peroxide
Overview
Description
Available only as a 25% solution. Pure material poses a severe explosion hazard. Used as an initiator in polymerization reactions.
Scientific Research Applications
Photochemical Studies and Radical Formation
Dipropionyl peroxide has been studied in the context of photochemical reactions. In a study conducted by Pacansky and Coufal (1979), it was found that when matrix isolated dipropionyl peroxide is exposed to ultraviolet light, it photochemically produces the ethyl radical. Further irradiation of this ethyl radical leads to the formation of various compounds including ethyl propionate, propionic acid, ethylene, and acetylene. This research contributes to the understanding of the photochemistry of dipropionyl peroxide and its potential applications in generating specific radicals under controlled conditions (Pacansky & Coufal, 1979).
Microsponge Delivery Systems
In the field of pharmaceuticals, dipropionyl peroxide has been investigated for its role in microsponge delivery systems. Jelvehgari et al. (2006) explored the use of microsponge systems containing benzoyl peroxide, which shares similar properties with dipropionyl peroxide. These systems were designed to control the release of active ingredients to the skin, highlighting the potential of dipropionyl peroxide in controlled-release applications (Jelvehgari et al., 2006).
Influence on Enzymatic Activities and Oxidative Stress
Studies have also examined the role of dipropionyl peroxide in modulating enzymatic activities and oxidative stress. Sousa et al. (2008) investigated how DPSPX, a compound related to dipropionyl peroxide, influences oxidative stress and blood pressure in rats. They found significant increases in activities of enzymes like NADPH oxidase and catalase, suggesting a role for dipropionyl peroxide derivatives in oxidative stress research (Sousa et al., 2008).
Textile Applications in Acne Treatment
The use of dipropionyl peroxide in textiles for acne treatment has been explored. Atabay et al. (2020) developed a medical plaster containing benzoyl peroxide microsponges, demonstrating the potential of dipropionyl peroxide in textile-based medical applications. This innovative approach highlights the versatility of dipropionyl peroxide in different application fields (Atabay et al., 2020).
properties
CAS RN |
3248-28-0 |
|---|---|
Product Name |
Dipropionyl peroxide |
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
propanoyl propaneperoxoate |
InChI |
InChI=1S/C6H10O4/c1-3-5(7)9-10-6(8)4-2/h3-4H2,1-2H3 |
InChI Key |
KOPQZJAYZFAPBC-UHFFFAOYSA-N |
SMILES |
CCC(=O)OOC(=O)CC |
Canonical SMILES |
CCC(=O)OOC(=O)CC |
Other CAS RN |
3248-28-0 |
physical_description |
Available only as a 25% solution. Pure material poses a severe explosion hazard. Used as an initiator in polymerization reactions. |
solubility |
0.11 M |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

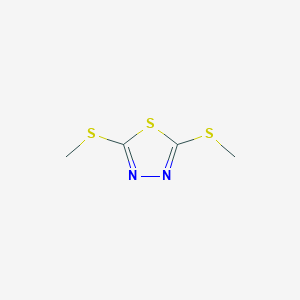
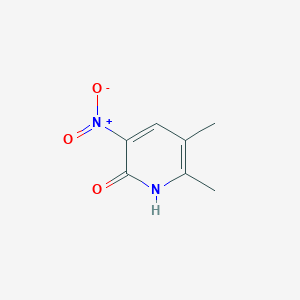
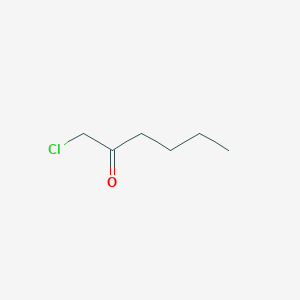
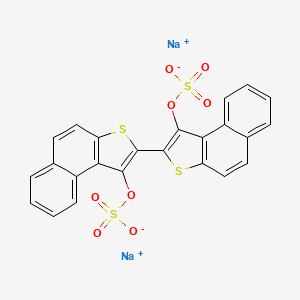
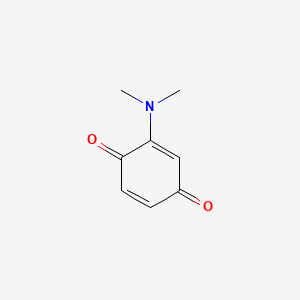

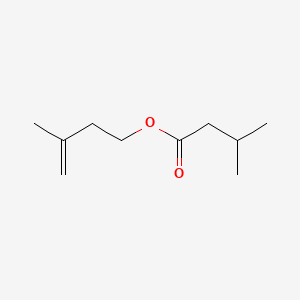
![4-Methylbicyclo[2.2.2]octan-1-ol](/img/structure/B1606858.png)



